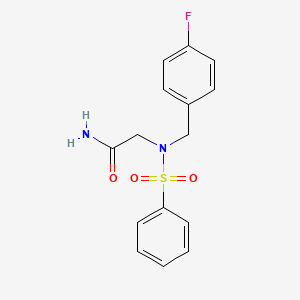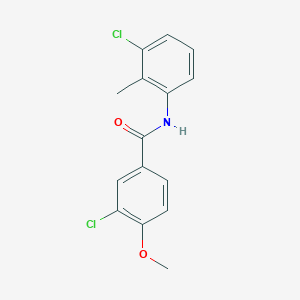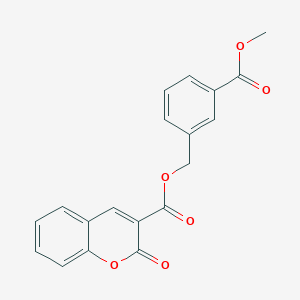
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-isopropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IA-4-78 and has been synthesized using various methods.
作用機序
The mechanism of action of IA-4-78 is not fully understood. However, it has been found to inhibit the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This inhibition leads to a decrease in the activity of these ion channels, resulting in the suppression of neuronal activity. IA-4-78 has also been found to induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death.
Biochemical and Physiological Effects:
IA-4-78 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to reduce inflammation in animal models. IA-4-78 has also been shown to reduce the excitability of neurons in the brain, leading to a decrease in neuronal activity.
実験室実験の利点と制限
One of the advantages of using IA-4-78 in lab experiments is its ability to inhibit the activity of certain ion channels in the brain. This property makes it a useful tool in neuroscience research to study the function of these ion channels. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
However, IA-4-78 has some limitations in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. The yield of IA-4-78 using current synthesis methods is also relatively low, which makes it challenging to obtain large quantities of this compound for experiments.
将来の方向性
There are several future directions for research on IA-4-78. One area of research is to study the mechanism of action of this compound in more detail. This will help to understand how IA-4-78 inhibits the activity of certain ion channels in the brain and how it induces apoptosis in cancer cells.
Another area of research is to develop more efficient synthesis methods for IA-4-78. This will make it easier to obtain large quantities of this compound for experiments.
Finally, IA-4-78 has shown potential applications in cancer therapy and anti-inflammatory therapy. Future research can focus on developing IA-4-78 or its derivatives as potential drugs for these applications.
Conclusion:
In conclusion, IA-4-78 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, reduce inflammation in animal models, and reduce the excitability of neurons in the brain. Although there are some limitations in using IA-4-78 in lab experiments, its potential applications make it an exciting area of research for the future.
合成法
IA-4-78 can be synthesized using various methods, including the reaction of 3-formyl-2-methylindole with N-isopropylacetamide in the presence of a catalyst. Another method involves the reaction of 3-formyl-2-methylindole with N-isopropylacetamide in the presence of an acid catalyst. The yield of IA-4-78 using these methods is around 50%.
科学的研究の応用
IA-4-78 has shown potential applications in various fields of scientific research. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been used as a tool in neuroscience research to study the function of certain ion channels in the brain. IA-4-78 has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
特性
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)16-15(19)8-17-11(3)13(9-18)12-6-4-5-7-14(12)17/h4-7,9-10H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOCDORSJXFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)




![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)


![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)

![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)